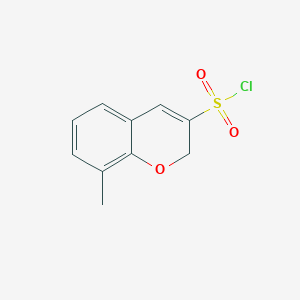

8-methyl-2H-chromene-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3S |

|---|---|

Molecular Weight |

244.69 g/mol |

IUPAC Name |

8-methyl-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C10H9ClO3S/c1-7-3-2-4-8-5-9(15(11,12)13)6-14-10(7)8/h2-5H,6H2,1H3 |

InChI Key |

PYIDLGJPLFVUBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(CO2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 2h Chromene 3 Sulfonyl Chloride and Its Precursors

General Strategies for 2H-Chromene Scaffold Construction

The formation of the 2H-chromene ring system is a central theme in heterocyclic chemistry, owing to the prevalence of this motif in biologically active molecules and natural products. rsc.orgmsu.edu Various synthetic strategies have been developed to construct this benzopyran ring. rsc.org

Cyclization Reactions and Benzopyran Ring Formation

Cyclization reactions represent a fundamental approach to constructing the benzopyran ring. rsc.org These methods typically involve the formation of a key C-C or C-O bond to close the heterocyclic ring.

One common strategy is the reaction of a phenolic substrate, such as substituted resorcinols, with various reaction partners. For instance, the ring cyclization can be achieved through the reaction of resorcinols with compounds like 2-benzylidene malononitriles. nih.govfrontiersin.org This process involves the formation of a phenoxide anion which then participates in an electrophilic substitution reaction to form the chromene ring. nih.govfrontiersin.org

Another powerful method is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.orgnih.gov This approach uses simple and inexpensive electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to induce cyclization, producing 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov The proposed mechanism involves the initial formation of an iodonium (B1229267) or selenonium intermediate from the alkyne, followed by an intramolecular electrophilic attack on the aromatic ring to complete the cyclization. nih.gov This methodology is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

Additionally, transition metal catalysis, such as with rhodium(III) complexes, can initiate the cyclization of phenolic substrates under acidic conditions. nih.govfrontiersin.org

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Phenolic Cyclization | Substituted Resorcinols, 2-Benzylidene Malononitriles | Base (e.g., Diethylamine) | Forms 4H-chromenes via electrophilic substitution. | nih.govfrontiersin.org |

| Electrophilic Cyclization | Propargylic Aryl Ethers | I₂, ICl, PhSeBr | Mild conditions, tolerates various functional groups, produces 3,4-disubstituted 2H-benzopyrans. | organic-chemistry.orgnih.gov |

| Transition-Metal Catalyzed Cyclization | Phenolic Substrates | Rhodium(III) Complex | Proceeds under acidic conditions. | nih.govfrontiersin.org |

| Petasis Condensation | Salicylaldehydes, Vinylic/Aromatic Boronic Acids, Amines | Heat | Initial condensation followed by thermal cyclization with amine elimination. | organic-chemistry.org |

Knoevenagel Condensation Protocols

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for C-C bond formation and is frequently employed in the synthesis of chromene derivatives. bhu.ac.in The process is a nucleophilic addition followed by a dehydration reaction, often resulting in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

In the context of chromene synthesis, the Knoevenagel condensation is often the first step in a tandem or cascade reaction sequence. A prominent example is the organocatalytic [4+2] cascade annulation of salicylaldehydes with 1,3-bisarylsulfonylpropenes. mdpi.com This protocol proceeds through an initial Knoevenagel condensation between the salicylaldehyde (B1680747) and the active methylene group of the bis-sulfonyl compound, followed by an intramolecular oxa-Michael addition to complete the 2H-chromene ring. mdpi.com This method efficiently yields 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, which are closely related to the target structure. mdpi.com

| Reaction Name | Reactants | Catalyst | Product Type | Key Mechanism Step | Reference |

|---|---|---|---|---|---|

| Tandem Knoevenagel/Oxa-Michael Addition | Salicylaldehydes, 1,3-Bisarylsulfonylpropenes | Piperidine (B6355638) / p-TsOH | 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes | Initial Knoevenagel condensation forms a reactive intermediate that undergoes intramolecular cyclization. | mdpi.com |

| General Chromene Synthesis | Aromatic Aldehydes, Active Methylene Compounds (e.g., Malononitrile) | Weak Base (e.g., Piperidine, Triethylamine) | Vinyl-2H-chromene-3-carbonitriles | Forms an α,β-unsaturated intermediate which can then cyclize. | orientjchem.orgbohrium.com |

Multi-Component Reactions (MCRs) for Chromene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing portions of all components, are highly valued for their efficiency and atom economy. ijlsci.in MCRs provide a powerful and convergent approach to synthesizing complex molecular scaffolds like chromenes from simple starting materials in a one-pot fashion. ijlsci.intandfonline.com

Various MCRs have been developed for chromene synthesis. researchgate.net A common strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) derivative (such as resorcinol (B1680541) or 2-naphthol). nih.govijlsci.in These reactions can be promoted by a range of catalysts and conditions, including microwave assistance and green solvents. orientjchem.orgresearchgate.net

A particularly relevant example is the one-pot, three-component synthesis of indolyl-4H-chromene-3-sulfonyl fluorides. acs.org This reaction combines a salicylaldehyde, an allene (B1206475) sulfonyl fluoride (B91410), and an indole (B1671886). The reaction proceeds through an initial Knoevenagel-type condensation followed by a [4+2] cycloaddition, constructing the chromene ring and installing the sulfonyl fluoride group at the C-3 position simultaneously. acs.org This demonstrates the power of MCRs to rapidly build molecular complexity and introduce key functional groups in a single operation.

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, 2-Naphthol | MOF-5 Catalyst | 2-Amino-4H-chromenes | nih.gov |

| Triphenylphosphine, Diethyl Acetylenedicarboxylate, 5-Bromo-2-hydroxybenzaldehyde | Dichloromethane (solvent) | Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate | tandfonline.com |

| Salicylaldehyde, Allene Sulfonyl Fluoride, Indole | DIPEA, p-TSA | 4-(1H-Indol-3-yl)-4H-chromene-3-sulfonyl fluoride | acs.org |

Introduction of the Sulfonyl Chloride Functional Group

The introduction of the sulfonyl chloride moiety is a critical step in the synthesis of the target compound. This can be achieved either by functionalizing a pre-formed heterocyclic ring or by incorporating the group during the ring's construction.

Chlorosulfonation Approaches (e.g., from Chromenes or Coumarin (B35378) derivatives)

Chlorosulfonation is a direct method for introducing a sulfonyl chloride group onto an aromatic or heterocyclic ring. This typically involves reacting the substrate with a strong chlorosulfonating agent.

While direct chlorosulfonation of a simple 2H-chromene can be challenging, a well-established route involves using coumarin (2H-chromen-2-one) derivatives as precursors. Coumarins are structurally related to 2H-chromenes and their chemistry is extensively studied. An effective synthesis of 4-chlorocoumarin-3-sulfonyl chloride has been reported starting from 4-hydroxycoumarin. nih.gov The process involves two key steps: first, sulfonation at the 3-position using monochlorosulfonic acid in dioxane to yield 4-hydroxycoumarin-3-sulfonic acid. Second, the resulting sulfonic acid (as its sodium salt) is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux to convert the sulfonic acid into the desired sulfonyl chloride. nih.gov This method provides the key coumarin-3-sulfonyl chloride intermediate in very good yield. nih.gov

| Step | Starting Material | Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Sulfonation) | 4-Hydroxycoumarin | Monochlorosulfonic acid (HSO₃Cl) in Dioxane | 4-Hydroxycoumarin-3-sulfonic acid | nih.gov |

| 2 (Chlorination) | Sodium 4-hydroxycoumarin-3-sulfonate | Phosphorus oxychloride (POCl₃) | 4-Chlorocoumarin-3-sulfonyl chloride | nih.gov |

Targeted Synthetic Routes for Sulfonyl Chloride Moieties

Instead of adding the sulfonyl chloride group to a pre-existing ring, targeted strategies build the heterocyclic system around a precursor that already contains the sulfonyl moiety. This approach can offer greater control over regioselectivity.

A highly relevant example is the aforementioned one-pot, three-component synthesis of 4H-chromene-3-sulfonyl fluorides. acs.org In this reaction, an allene bearing a sulfonyl fluoride group serves as a key building block. This component reacts with salicylaldehyde and an indole to construct the chromene ring with the sulfonyl fluoride group precisely positioned at C-3. acs.org Although this yields a sulfonyl fluoride, sulfonyl fluorides are close relatives of sulfonyl chlorides and are often used as stable surrogates in synthesis.

General methods for creating sulfonyl chlorides from other functional groups can also be adapted. For instance, S-alkyl isothiourea salts, which can be prepared from alkyl halides, can be converted to sulfonyl chlorides via oxidative chlorosulfonation using reagents like N-chlorosuccinimide or sodium hypochlorite (B82951) (bleach). organic-chemistry.org A synthetic route could therefore be designed where a 2H-chromene precursor bearing a suitable leaving group (e.g., a halomethyl group) is first converted to an S-alkyl isothiourea salt and then to the target sulfonyl chloride.

| Strategy | Key Building Block | Reaction Type | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Multi-Component Reaction | Allene sulfonyl fluoride | One-pot, three-component reaction with salicylaldehyde and indole | 4H-Chromene-3-sulfonyl fluoride | Concurrent formation of the chromene ring and introduction of the C-3 sulfonyl group. | acs.org |

Advanced Synthetic Techniques in Chromene-Sulfonyl Chloride Chemistry

Modern synthetic chemistry increasingly employs energy-efficient and rapid techniques to facilitate complex molecular transformations. Microwave irradiation, ultrasound, solvent-free conditions, and advanced catalytic systems represent the forefront of these methodologies, offering significant advantages over conventional heating and reaction setups.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products. nih.govsphinxsai.com The direct interaction of microwaves with polar molecules results in efficient and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.gov This technique is particularly beneficial for the synthesis of heterocyclic compounds like chromenes. sphinxsai.comrsc.org

For the synthesis of precursors to 8-methyl-2H-chromene-3-sulfonyl chloride, microwave irradiation can be applied to key cyclization and condensation reactions. For instance, the synthesis of various chromene derivatives has been successfully achieved through microwave-assisted multi-component reactions (MCRs). nih.gov These reactions, which combine three or more reactants in a single step, are highly efficient under microwave conditions. nih.govnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Chromene Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

| N-alkylated 2-pyridones | Conventional | 180 min | 65-77 | nih.gov |

| Microwave | 15 min | 81-94 | nih.gov | |

| Pyrrolidinyl spirooxindoles | Conventional | 18 h | 69 | nih.gov |

| Microwave | 12 min | 84 | nih.gov | |

| Quinoxaline derivatives | Conventional | 1 h | Not specified | sphinxsai.com |

| Microwave | 7 min | Good | sphinxsai.com |

The data clearly indicates that microwave-assisted synthesis significantly reduces reaction times while often improving yields. The application of MAOS to the synthesis of an 8-methyl-2H-chromene precursor, for example, through a Pechmann condensation or a related cyclization, could offer similar advantages. While direct microwave-assisted chlorosulfonation of chromenes is not widely reported, the synthesis of other heterocyclic sulfonyl chlorides has benefited from this technology, suggesting its potential applicability.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic approach. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.gov

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including chromene derivatives and sulfonamides. nih.gov For instance, the one-pot, three-component synthesis of new isoxazolines bearing sulfonamides was significantly accelerated under ultrasound irradiation, with reaction times decreasing from hours to minutes. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Allyl-Sulfonamides

| Entry | Product | Conventional Stirring Time (h) | Sonication Time (min) | Conventional Yield (%) | Sonication Yield (%) | Reference |

| 1 | N-Allyl-N-(4-bromophenyl)benzenesulfonamide | 11 | 27 | 70 | 75 | nih.gov |

| 2 | N-Allyl-N-phenylmethanesulfonamide | 9 | 18 | 60 | 66 | nih.gov |

| 3 | N-Allyl-N-phenylbenzenesulfonamide | 12 | 25 | 75 | 79 | nih.gov |

| 4 | N-Allyl-N-(4-methoxyphenyl)methanesulfonamide | 8 | 16 | 56 | 65 | nih.gov |

This methodology could be applied to both the formation of the 8-methyl-2H-chromene ring and the subsequent sulfonylation step. The synthesis of sulfonamides from sulfonyl chlorides is a related transformation that has been shown to be accelerated by ultrasound, suggesting that the formation of the sulfonyl chloride itself could also be enhanced. tandfonline.com

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted under ball-milling (mechanochemical) conditions, can lead to improved yields, shorter reaction times, and simplified work-up procedures. The Petasis condensation for the synthesis of 2H-chromenes is one such reaction that can be performed under solvent-free conditions. organic-chemistry.org

Mechanochemistry involves the use of mechanical force to induce chemical reactions. This technique is particularly useful for reactions involving solid reactants and can often be performed without any solvent. The synthesis of sulfonimidoyl and sulfoximoyl fluorides from sulfonyl chlorides has been demonstrated under solvent-free mechanochemical conditions using a mixer mill, highlighting the potential of this method for transformations involving sulfonyl halides. youtube.com A cascade oxa-Michael-Henry reaction to produce 3-nitro-2H-chromenes has also been successfully carried out using solvent-free ball milling. organic-chemistry.org

The development of novel catalytic systems is crucial for efficient and selective organic synthesis. Various catalysts, including transition metals, organocatalysts, and heterogeneous catalysts, have been employed in the synthesis of chromenes and sulfonyl chlorides.

Chromene Synthesis: The synthesis of 2H-chromenes has been achieved using a variety of catalytic systems. Gold-catalyzed cyclization of propargyl aryl ethers provides a versatile route to 2H-chromenes with a wide range of substituents. msu.edu Cobalt-catalyzed reactions of salicyl-N-tosylhydrazones and terminal alkynes also yield 2H-chromene derivatives. msu.edu Furthermore, palladium-catalyzed methodologies have been developed for the synthesis of these heterocycles. nih.gov

Sulfonyl Chloride Synthesis: The preparation of aryl sulfonyl chlorides can be achieved through several catalytic methods, which offer milder alternatives to traditional harsh reagents like chlorosulfonic acid. nih.gov A palladium-catalyzed method for the chlorosulfonation of arylboronic acids allows for the synthesis of arylsulfonyl chlorides under mild conditions with good functional group tolerance. nih.gov Copper-catalyzed Sandmeyer-type reactions of anilines with a stable SO2 surrogate also provide a scalable route to aryl sulfonyl chlorides. organic-chemistry.org Photocatalytic methods using heterogeneous catalysts like potassium poly(heptazine imide) have been developed for the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govnih.gov

Table 3: Examples of Catalytic Systems in Chromene and Sulfonyl Chloride Synthesis

| Reaction | Catalyst | Substrates | Key Advantages | Reference |

| 2H-Chromene Synthesis | Ph3PAuNTf2 | Propargyl aryl ethers | Versatile, good to high yields | msu.edu |

| 2H-Chromene Synthesis | [CoII(porphyrin)] | Salicyl-N-tosylhydrazones, terminal alkynes | Tolerates a wide range of substrates | msu.edu |

| Arylsulfonyl Chloride Synthesis | Palladium catalyst | Arylboronic acids | Mild conditions, good functional group tolerance | nih.gov |

| Arylsulfonyl Chloride Synthesis | Copper catalyst | Anilines, DABSO (SO2 surrogate) | Scalable, aqueous workup | organic-chemistry.org |

| Arylsulfonyl Chloride Synthesis | Potassium poly(heptazine imide) | Arenediazonium salts | Heterogeneous, visible light, room temperature | nih.govnih.gov |

These advanced catalytic systems could be instrumental in developing a synthetic pathway to this compound, offering high selectivity and efficiency for both the formation of the chromene ring and the introduction of the sulfonyl chloride group.

Reactivity and Reaction Pathways of 8 Methyl 2h Chromene 3 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Group as an Electrophilic Center

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic center. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur atom. This electron deficiency makes it highly susceptible to attack by a wide range of nucleophiles. rsc.org The reactivity of sulfonyl chlorides is a cornerstone of sulfonamide and sulfonic ester synthesis. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center. rsc.org

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile involves the initial attack of the nucleophile on the electrophilic sulfur atom, leading to the formation of a transient pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the liberated hydrochloric acid. cbijournal.com

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The electrophilic nature of the sulfonyl chloride group in 8-methyl-2H-chromene-3-sulfonyl chloride allows for a variety of nucleophilic substitution reactions, leading to the formation of important classes of organic compounds.

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. cbijournal.comekb.eg In the context of this compound, reaction with an amine would yield the corresponding 8-methyl-2H-chromene-3-sulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced during the reaction. cbijournal.com

The nucleophilicity of the amine plays a crucial role in the reaction rate; primary amines are generally more reactive than secondary amines due to reduced steric hindrance. cbijournal.com A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of sulfonamide derivatives. rsc.org While specific examples for this compound are not prevalent in the literature, the general reactivity of sulfonyl chlorides suggests that it would readily undergo such transformations.

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product | Reference |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | N-Phenyl-4-methylbenzenesulfonamide | cbijournal.com |

| Benzenesulfonyl chloride | Diethylamine | Triethylamine | N,N-Diethylbenzenesulfonamide | rsc.org |

| Methanesulfonyl chloride | Ammonia | - | Methanesulfonamide | ekb.eg |

Sulfonic esters, or sulfonates, are another important class of compounds derived from sulfonyl chlorides. They are synthesized by the reaction of a sulfonyl chloride with an alcohol or a phenol (B47542). researchgate.netmdpi.com For this compound, this reaction would lead to the formation of the corresponding 8-methyl-2H-chromene-3-sulfonate ester. Similar to sulfonamide synthesis, this reaction is typically performed in the presence of a base to neutralize the byproduct HCl. researchgate.net

The reactivity of the alcohol or phenol is a key factor, with primary alcohols being more reactive than secondary, and tertiary alcohols being the least reactive due to steric hindrance. youtube.com Phenols, being more acidic than alcohols, can also be readily sulfonylated.

Table 2: Examples of Sulfonic Ester Formation from Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol/Phenol | Base | Product | Reference |

| p-Toluenesulfonyl chloride | Methanol | Pyridine | Methyl p-toluenesulfonate | google.com |

| Benzenesulfonyl chloride | Phenol | Sodium Hydroxide | Phenyl benzenesulfonate | researchgate.net |

| Methanesulfonyl chloride | Ethanol | Triethylamine | Ethyl methanesulfonate | eurjchem.com |

Beyond primary and secondary amines and alcohols, the sulfonyl chloride group can react with a broader range of nucleophiles. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. Reaction with alkoxides or phenoxides can also be used to form sulfonic esters, often under milder conditions than using the parent alcohol or phenol with a base. researchgate.net Other nucleophiles such as thiols and their corresponding thiolates can also react to form thiosulfonates. The general principle remains the nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. nih.gov

Transformations Involving the 2H-Chromene Ring System

The 2H-chromene ring system, particularly with an electron-withdrawing sulfonyl group at the 3-position, is susceptible to various transformations that can lead to more complex heterocyclic structures.

Annulation reactions involving the 2H-chromene skeleton provide a powerful tool for the construction of fused heterocyclic systems. For instance, 3-sulfonyl-2H-chromene derivatives can be synthesized via organocatalytic [4+2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes. mdpi.com This suggests that the 2H-chromene ring system can be constructed with the sulfonyl group already in place. Furthermore, electrochemical oxidative annulation of inactivated propargyl aryl ethers with sulfonyl hydrazides leads to 3-sulfonated 2H-chromenes. acs.org

Ring expansion and contraction reactions of the 2H-chromene ring are less commonly reported. However, such transformations are known for other heterocyclic systems and can be induced by various reagents or conditions. For instance, ring expansion of sulfamate-derived cyclic imines has been achieved using acetylenedicarboxylates. nih.gov While not a direct analogue, this demonstrates the possibility of expanding heterocyclic rings containing sulfur-based functional groups. Ring contraction of chromene derivatives has been observed enzymatically, where a xanthone (B1684191) precursor undergoes benzene (B151609) ring contraction to form a cyclopentachromone scaffold. nih.gov The feasibility of such transformations on this compound would depend on the specific reaction conditions and the influence of the substituents on the stability of potential intermediates.

Conjugate Addition Reactions to the Unsaturated Chromene

The double bond within the 2H-chromene ring, being in conjugation with the strongly electron-withdrawing sulfonyl group, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This makes the molecule an excellent Michael acceptor for conjugate addition reactions, also known as 1,4-addition. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile adds to the carbon-carbon double bond rather than directly at the sulfonyl group. masterorganicchemistry.com

A key example of this reactivity is demonstrated in the organocatalytic cascade annulation reaction between salicylaldehydes and 1,3-bisarylsulfonylpropenes to synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com This process involves an intramolecular oxa-Michael addition as a crucial step. The reaction is initiated by a Knoevenagel condensation, followed by the phenolic oxygen attacking the electron-deficient double bond of the vinyl sulfone intermediate in a conjugate addition fashion to close the chromene ring. mdpi.com The strong inductive effect of the sulfone group is critical for activating the double bond for this nucleophilic attack. mdpi.com

Weak bases, such as amines or alcohols, typically favor the thermodynamically controlled 1,4-addition pathway, which preserves the stable sulfonyl group. libretexts.org A variety of nucleophiles can potentially participate in conjugate addition with chromene scaffolds, including enolates, amines, and thiolates. masterorganicchemistry.com

| Reactants | Key Intermediate | Reaction Type | Significance |

|---|---|---|---|

| Salicylaldehyde (B1680747) derivatives and 1,3-bisarylsulfonylpropenes | Knoevenagel condensation intermediate | Intramolecular Oxa-Michael Addition (Conjugate Addition) | Forms the core 2H-chromene ring structure in a cascade reaction, demonstrating the susceptibility of the C=C bond to nucleophilic attack. |

Cycloaddition Chemistry of Chromene Scaffolds

The electron-deficient nature of the double bond in the 3-sulfonyl-2H-chromene system makes it a suitable component in cycloaddition reactions. Specifically, it can act as a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-rich dienes. The sulfonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.

While specific studies on this compound as a cycloaddition partner are not detailed, the reactivity of similar vinyl sulfones is well-established. mdpi.com Furthermore, the general reactivity of sulfonyl group precursors in cycloadditions has been explored. For instance, sulfene (B1252967), generated in situ from methanesulfonyl chloride and triethylamine, can undergo highly regioselective [4+2] cycloaddition with azatrienes to form thiazinedioxide derivatives. scirp.org This highlights the utility of sulfonyl-containing groups in constructing heterocyclic systems via cycloaddition pathways. scirp.org

| Reaction Type | Chromene Role | Potential Reaction Partner | Expected Product |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile | Electron-rich dienes (e.g., cyclopentadiene, butadiene) | Polycyclic sulfonated chromene adducts |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-Dipoles (e.g., azides, nitrile oxides) | Fused heterocyclic systems containing the chromene core |

Other Significant Functional Group Transformations (e.g., Reductions, Oxidations)

The functional groups present in 3-sulfonyl-2H-chromene derivatives allow for a range of chemical transformations. Of particular note are selective reductions that can modify the core structure to yield related scaffolds like chromanes.

Research has demonstrated the selective removal of the conjugated sulfonyl group at the C3 position. mdpi.com Treatment of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes with magnesium powder in a buffered solution of acetic acid and sodium acetate (B1210297) in DMF leads to the smooth removal of the vinyl sulfone group, while the sulfonylmethyl group at the C2 position remains intact. mdpi.com This selective desulfonylation provides access to 2-sulfonylmethyl-2H-chromene derivatives.

Following this, the double bond of the resulting desulfonylated chromene can be reduced. Standard hydrogenation conditions, such as using a Palladium-on-carbon catalyst (Pd-C) with hydrogen gas (H₂), effectively reduce the alkene to afford the corresponding saturated chromane (B1220400) derivative in high yield. mdpi.com These sequential reductive modifications highlight the synthetic utility of the 3-sulfonyl-2H-chromene scaffold for accessing a variety of related heterocyclic structures. mdpi.com

| Transformation | Reagents and Conditions | Initial Substrate | Product |

|---|---|---|---|

| Selective Desulfonylation | Mg powder, AcOH/AcONa buffer, DMF | 3-Sulfonyl-2-sulfonylmethyl-2H-chromene | 2-Sulfonylmethyl-2H-chromene |

| Hydrogenation | H₂, Pd-C | 2-Sulfonylmethyl-2H-chromene | 2-Sulfonylmethyl-chromane |

Compound Index

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| 1,3-bisarylsulfonylpropene |

| 3-sulfonyl-2-sulfonylmethyl-2H-chromene |

| Methanesulfonyl chloride |

| Triethylamine |

| Thiazinedioxide |

| Acetic acid |

| Sodium acetate |

| 2-sulfonylmethyl-2H-chromene |

| Chromane |

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Preparation of Novel Sulfonamide-Based Chromene Architectures

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. cbijournal.comorganic-chemistry.orgnih.gov This fundamental transformation can be readily applied to 8-methyl-2H-chromene-3-sulfonyl chloride to generate a diverse library of N-substituted sulfonamides. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. cbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.com

The versatility of this method allows for the introduction of a wide array of substituents on the sulfonamide nitrogen, depending on the choice of the amine. This strategy is crucial for creating molecular diversity and for structure-activity relationship (SAR) studies in drug discovery. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to afford the corresponding sulfonamides in good to excellent yields. nih.gov

Table 1: Representative Synthesis of 8-methyl-2H-chromene-3-sulfonamides

| Entry | Amine | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Aniline | Pyridine | Dichloromethane | N-phenyl-8-methyl-2H-chromene-3-sulfonamide |

| 2 | Benzylamine | Triethylamine | Acetonitrile | N-benzyl-8-methyl-2H-chromene-3-sulfonamide |

| 3 | Morpholine | Triethylamine | Tetrahydrofuran | 3-(morpholinosulfonyl)-8-methyl-2H-chromene |

The resulting sulfonamide-based chromene architectures are of significant interest due to the prevalence of the sulfonamide moiety in a wide range of pharmaceuticals. mdpi.com The chromene core itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. nih.gov The combination of these two pharmacophores in a single molecule can lead to the development of novel therapeutic agents. mdpi.com

Synthesis of Chromene-Fused Heterocyclic Systems

The sulfonamide derivatives of this compound can serve as precursors for the synthesis of more complex, chromene-fused heterocyclic systems. Intramolecular cyclization reactions of appropriately functionalized sulfonamides can lead to the formation of novel polycyclic architectures. For instance, a sulfonamide bearing a reactive group on the N-substituent can undergo cyclization onto the chromene ring or other parts of the molecule.

Furthermore, the reaction of a related compound, 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, with 2-aminofluorobenzothiazole has been reported to yield a complex pentacyclic fused heterocycle. nih.gov This suggests that this compound could participate in similar condensation and cyclization reactions with various binucleophiles to construct novel chromene-fused heterocyclic systems, such as thiazolopyrimidines. tandfonline.com

Application as a Key Building Block for Structural Diversification of Chromenes

The reactivity of the sulfonyl chloride group makes this compound a key building block for the structural diversification of the chromene scaffold. Beyond the formation of sulfonamides, sulfonyl chlorides can react with a variety of other nucleophiles.

For example, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. Friedel-Crafts reactions with aromatic compounds can lead to the formation of sulfones, and reduction of the sulfonyl chloride can provide access to other sulfur-containing functional groups like sulfinates and thiols. This wide range of possible transformations allows for the introduction of diverse functionalities at the 3-position of the 8-methyl-2H-chromene core, enabling the exploration of a broad chemical space.

Table 2: Potential Reactions for Structural Diversification

| Nucleophile | Product Type |

|---|---|

| Alcohols/Phenols | Sulfonate Esters |

| Aromatic Compounds (Friedel-Crafts) | Sulfones |

| Water (Hydrolysis) | Sulfonic Acids |

This versatility is particularly valuable in the development of libraries of compounds for high-throughput screening and for optimizing the properties of lead compounds in medicinal chemistry.

Utility as a Synthon for Introducing Sulfonyl Moieties into Diverse Organic Molecules

In retrosynthetic analysis, this compound can be considered a synthon for the introduction of the "8-methyl-2H-chromene-3-sulfonyl" moiety into a target molecule. This is particularly relevant when the chromene-sulfonyl group is a key pharmacophore or is required to modulate the physicochemical properties of a molecule.

The sulfonyl chloride acts as an electrophilic partner in reactions with various nucleophilic substrates. nih.gov This allows for the covalent attachment of the chromene-sulfonyl group to a wide range of molecular scaffolds, including natural products, peptides, and other heterocyclic systems. The robust nature of the sulfonyl group and the chromene ring often allows for these coupling reactions to be performed under relatively mild conditions.

Strategies for Late-Stage Functionalization of Chromene-Sulfonyl Chloride Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. nih.gov This approach avoids the need for de novo synthesis of analogues and allows for the rapid exploration of structure-activity relationships. While direct late-stage functionalization of the sulfonyl chloride group itself is less common, the derivatives of this compound, particularly the sulfonamides, are amenable to LSF strategies.

For instance, C-H functionalization of the chromene ring or the N-substituent of the sulfonamide can be employed to introduce new functional groups. nih.gov Recent advances in photocatalysis and transition-metal catalysis have enabled the selective C(sp³)-H methylation and other functionalizations of complex molecules containing saturated heterocycles. nih.govnih.gov These methods could potentially be applied to the sulfonamide derivatives of this compound to generate novel analogues.

Another approach involves the conversion of a primary sulfonamide (derived from the reaction of the sulfonyl chloride with ammonia) into a sulfonyl chloride in a late-stage fashion, which can then be reacted with a variety of nucleophiles. This "umpolung" strategy expands the possibilities for derivatization of complex molecules.

Mechanistic Studies of Reactions Involving 8 Methyl 2h Chromene 3 Sulfonyl Chloride

Elucidation of Reaction Intermediates and Transition States

The formation of the 2H-chromene core, a precursor to 8-methyl-2H-chromene-3-sulfonyl chloride, likely proceeds through a cascade reaction involving key intermediates. mdpi.com Based on studies of analogous 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, a plausible mechanism involves an initial Knoevenagel condensation. mdpi.com In this proposed pathway, the reaction between an appropriate salicylaldehyde (B1680747) derivative and a sulfonyl-containing reactant is catalyzed by a base and a Brønsted acid. mdpi.com This leads to the formation of an iminium ion pair as a transient intermediate. mdpi.com Subsequent nucleophilic attack and elimination steps generate a Knoevenagel-type intermediate. mdpi.com

Following the formation of this intermediate, an intramolecular oxa-Michael addition is proposed to occur, leading to the cyclization and formation of the 2H-chromene ring. mdpi.com While these intermediates are often not isolated due to their transient nature, their existence is supported by control experiments on related systems. mdpi.com For instance, attempts to initiate the reaction via an oxa-Michael addition prior to the Knoevenagel condensation have been shown to be unsuccessful, suggesting the latter occurs first. mdpi.com

The transition states in these reactions are complex and involve the coordinated movement of atoms and electrons. In the context of reactions at the sulfonyl chloride group, such as solvolysis, the transition state for a bimolecular nucleophilic substitution (SN2) mechanism would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the sulfur-chlorine bond. mdpi.com For reactions that might proceed through an elimination-addition pathway, a sulfene (B1252967) intermediate is formed in the slow step. mdpi.com This highly reactive species would then be rapidly trapped by a nucleophile. mdpi.com

| Proposed Intermediate | Formation Step | Key Characteristics |

| Iminium Ion Pair | Knoevenagel Condensation | Formed from the reaction of salicylaldehyde with a catalyst system (e.g., piperidine (B6355638) and p-TsOH). mdpi.com |

| Knoevenagel-type Intermediate | Knoevenagel Condensation | Generated after nucleophilic attack and elimination. mdpi.com |

| Sulfene Intermediate | Elimination-Addition | A potential reactive intermediate in reactions of the sulfonyl chloride group, particularly with substrates having an α-hydrogen. mdpi.com |

Determination of Rate-Determining Steps in Reaction Pathways

For subsequent reactions involving the sulfonyl chloride moiety, the nature of the rate-determining step is highly dependent on the reaction conditions and the nucleophile. In many solvolysis reactions of arenesulfonyl chlorides, the mechanism is considered to be a bimolecular (SN2) process. mdpi.com In such cases, the single step involving the nucleophilic attack on the sulfur atom is the rate-determining step. mdpi.com

Alternatively, under conditions that favor an elimination-addition mechanism, the formation of the sulfene intermediate is the slow, rate-determining step. mdpi.com The subsequent reaction of the sulfene with a nucleophile is typically very fast. The specific pathway and its rate-determining step can be influenced by factors such as the solvent, the presence of acidic or basic catalysts, and the structure of the reactants.

Stereochemical Aspects and Control in Chromene-Sulfonyl Chloride Reactions

The synthesis and reactions of this compound can involve stereochemical considerations, particularly if chiral centers are present in the reactants or created during the reaction. In the formation of the 2H-chromene ring, if the substituents are appropriate, a new stereocenter can be generated at the C2 position. The stereochemical outcome of this cyclization would be influenced by the geometry of the transition state during the intramolecular oxa-Michael addition.

When the sulfonyl chloride group itself reacts, for example, in a nucleophilic substitution, the stereochemistry at the sulfur atom is of interest. However, as sulfur in a sulfonyl chloride is typically not a stereocenter, the focus shifts to the stereochemical consequences on the rest of the molecule. If the reaction proceeds via an SN2 mechanism at a chiral carbon elsewhere in the molecule, an inversion of configuration at that center would be expected. libretexts.org

The use of sulfonate esters, which are related to sulfonyl chlorides, is a common strategy for achieving stereochemical control in organic synthesis. libretexts.org Reactions involving the conversion of an alcohol to a sulfonate ester proceed with retention of configuration at the carbon atom. libretexts.org A subsequent SN2 reaction on this sulfonate ester then results in a predictable inversion of stereochemistry. libretexts.org While not directly involving the sulfonyl chloride, this principle highlights the importance of sulfur-based functional groups in controlling stereochemical outcomes.

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a crucial role in directing the reaction pathways and influencing the efficiency of reactions involving the formation and subsequent transformation of this compound.

In the synthesis of the related 3-sulfonyl-2-sulfonylmethyl-2H-chromenes, a synergistic catalytic effect between an amine base (like piperidine) and a Brønsted acid (like p-toluenesulfonic acid, p-TsOH) has been identified. mdpi.com The amine is proposed to activate the salicylaldehyde by forming an iminium ion, while the acid facilitates the subsequent steps of the condensation. mdpi.com The choice of both the base and the acid has been shown to significantly impact the reaction yield. mdpi.com

| Catalyst/Additive | Proposed Role | Reaction Type |

| Piperidine | Base catalyst | Knoevenagel Condensation mdpi.com |

| p-Toluenesulfonic Acid (p-TsOH) | Acid catalyst | Knoevenagel Condensation mdpi.com |

| Acetic Acid (AcOH) | Acid additive | Enhances yield in combination with a base. mdpi.com |

| Pyrrolidine | Base catalyst | Alternative to piperidine, with slightly lower yield. mdpi.com |

In reactions involving the sulfonyl chloride group, catalysts can also play a significant role. For instance, in the synthesis of sulfonamides from sulfonyl chlorides, the reaction is often carried out in the presence of a base to neutralize the HCl byproduct. In some cases, metal catalysts have been employed in the synthesis of sulfonyl chlorides themselves. mdpi.com The choice of catalyst can influence not only the reaction rate but also the selectivity for the desired product.

Investigations into Sulfonyl Migration Phenomena

The study of sulfonyl migrations often involves mechanistic elucidation through techniques such as isotopic labeling, crossover experiments, and computational studies like density functional theory (DFT) calculations. rsc.org These investigations help to determine whether the migration is an intramolecular or intermolecular process and to map out the energetic profile of the rearrangement. The structural features of the this compound molecule could potentially facilitate certain types of sulfonyl shifts, for example, a migration to a different position on the chromene ring or to a substituent. Such rearrangements, if they occur, would lead to the formation of isomeric products and would be a key consideration in the synthetic application of this compound.

Spectroscopic Characterization and Structural Elucidation of 8 Methyl 2h Chromene 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of chromene derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region, owing to the deshielding effect of the aromatic system. For an 8-methyl substituted chromene, the methyl protons would be expected to resonate as a singlet in the upfield region. The protons on the pyran ring of the 2H-chromene system would also exhibit characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of an 8-methyl-2H-chromene derivative would show distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the pyran ring. The carbon atom attached to the sulfonyl chloride group would be expected to be significantly deshielded.

¹⁹F NMR Spectroscopy: While not directly applicable to 8-methyl-2H-chromene-3-sulfonyl chloride, ¹⁹F NMR is a powerful technique for fluorinated derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information for compounds incorporating fluorine atoms.

| ¹H NMR Data for a Representative Chromene Derivative | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.8 - 7.2 | m |

| 5.0 - 4.8 | m |

| 2.3 | s |

| ¹³C NMR Data for a Representative Chromene Derivative | |

| Chemical Shift (δ) ppm | Assignment |

| 150 - 115 | Aromatic Carbons |

| 65 - 60 | CH₂ of Pyran Ring |

| 20 - 15 | Methyl Carbon |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride group and the chromene nucleus.

The sulfonyl chloride (SO₂Cl) group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching vibration is typically observed in the range of 1375-1410 cm⁻¹, while the symmetric stretching vibration appears in the 1180-1204 cm⁻¹ region. The presence of the chromene ring would be indicated by C=C stretching vibrations in the aromatic region (around 1600-1450 cm⁻¹) and C-O stretching vibrations.

| Characteristic IR Absorption Frequencies for a Representative Chromene Sulfonyl Chloride | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| 1385 | Asymmetric SO₂ Stretch |

| 1190 | Symmetric SO₂ Stretch |

| 1610, 1580, 1490 | Aromatic C=C Stretch |

| 1230 | Aryl C-O Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the SO₂Cl group would likely be a prominent fragmentation pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.